molecular formula C23H17ClN4O2S B12002258 N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide

N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide

Cat. No.: B12002258
M. Wt: 448.9 g/mol
InChI Key: SAAYCKCZABYWAZ-AFUMVMLFSA-N
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Description

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazolinone core, a structure often associated with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide typically involves a multi-step process:

    Formation of the Quinazolinone Core: The initial step involves the synthesis of the 4-oxo-3-phenyl-3,4-dihydroquinazoline structure. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Hydrazide Formation: The resulting thioether is then converted to the corresponding hydrazide by reacting it with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 3-chlorobenzaldehyde under reflux conditions in ethanol to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the biological target:

    Enzyme Inhibition: It can inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Modulation: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
  • N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide
  • N’-[(E)-(2,4-Dichlorophenyl)methylidene]-2-[(3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide

Uniqueness

N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may enhance its binding affinity to certain biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of N’-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C23H17ClN4O2S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H17ClN4O2S/c24-17-8-6-7-16(13-17)14-25-27-21(29)15-31-23-26-20-12-5-4-11-19(20)22(30)28(23)18-9-2-1-3-10-18/h1-14H,15H2,(H,27,29)/b25-14+

InChI Key

SAAYCKCZABYWAZ-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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